N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC14932967
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide -](/images/structure/VC14932967.png)
Specification
Molecular Formula | C21H28N2O3S |
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Molecular Weight | 388.5 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-4-methyl-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3 |
Standard InChI Key | SPFYJDITILQYAX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCN2CCCCC2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide bridge (-SO₂NH-) linking two aromatic systems. The molecule comprises:
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A 4-methylbenzenesulfonyl group at the core, providing hydrophobic interactions and structural rigidity.
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A 4-methoxyphenyl moiety attached to the sulfonamide nitrogen, contributing electron-donating effects that enhance solubility and modulate receptor binding .
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A 2-(piperidin-1-yl)ethyl chain on the adjacent nitrogen, introducing basicity and potential for interactions with cationic binding pockets in biological targets .
The molecular formula is C₂₁H₂₇N₂O₃S, with a molecular weight of 411.5 g/mol. Key physicochemical properties inferred from analogs include:
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LogP: ~3.2 (moderate lipophilicity due to the methoxy and piperidine groups).
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Hydrogen bond donors/acceptors: 2 donors (sulfonamide NH, piperidine NH) and 6 acceptors (sulfonyl O, methoxy O, piperidine N).
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Polar surface area: ~75 Ų, suggesting moderate membrane permeability .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide likely follows a multi-step protocol analogous to related benzenesulfonamide derivatives :
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Sulfonylation:
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Piperidine Incorporation:
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Purification:
Analytical Validation
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NMR Spectroscopy:
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Mass Spectrometry:
Comparative Analysis with Related Compounds
Future Directions and Challenges
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Target Validation:
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ADMET Optimization:
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Synthetic Scalability:
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